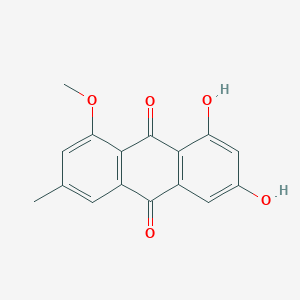

1-O-Methylemodin

Description

1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione has been reported in Fusicolla aquaeductuum, Rumex, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIAXVIGUJMLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440475 | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-08-4 | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 1-O-Methylemodin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1-O-methylemodin, a naturally occurring anthraquinone derivative. It details its primary natural sources and provides a comprehensive, synthesized protocol for its extraction and isolation. This guide is intended to serve as a valuable resource for researchers, chemists, and pharmacologists working on the discovery and development of new therapeutic agents.

Introduction to this compound

This compound, also known as physcion, is an anthraquinone that is a methyl ether of emodin. Anthraquinones are a class of aromatic organic compounds that are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and laxative properties. This compound, in particular, has been a subject of research for its potential therapeutic applications.

Primary Natural Sources

This compound is predominantly found in plants of the Polygonaceae family, particularly within the Rumex and Rheum genera. The most well-documented source for the isolation of this compound is the roots of Rumex pamiricus Rech. f.[1]. Other species within the Rumex and Rheum genera are also known to produce a variety of anthraquinones, including the parent compound emodin, and may serve as potential sources of this compound.

Table 1: Natural Sources of this compound and Related Anthraquinones

| Genus | Species | Plant Part | Key Anthraquinones |

| Rumex | pamiricus | Roots | This compound, Stigmasterol[1] |

| Rumex | crispus | Roots | Emodin, Chrysophanol, Physcion |

| Rumex | nepalensis | Roots | Emodin, Chrysophanol |

| Rheum | palmatum (Rhubarb) | Rhizomes | Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion |

| Rheum | officinale (Rhubarb) | Rhizomes | Emodin, Aloe-emodin, Rhein, Chrysophanol, Physcion |

Experimental Protocol: Isolation of this compound from Rumex pamiricus

The following protocol is a detailed, synthesized methodology for the isolation of this compound from the roots of Rumex pamiricus, based on published literature[1]. It should be noted that while the core steps are documented, specific quantitative parameters such as solvent volumes and yields may need to be optimized depending on the batch of plant material and laboratory conditions.

Plant Material Preparation

-

Collection and Drying: The roots of Rumex pamiricus are collected and subsequently air-dried in a shaded, well-ventilated area at room temperature until a constant weight is achieved.

-

Grinding: The dried roots are ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Initial Chloroform Extraction: The powdered root material is first subjected to an exhaustive extraction with chloroform to isolate non-polar and moderately polar compounds.

-

Acetone Extraction: Following the chloroform extraction, the plant material is extracted three times with a 70% aqueous acetone solution.

-

Solvent Removal: The acetone from the combined extracts is removed under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: The remaining aqueous solution is then partitioned with ethyl acetate. The ethyl acetate fractions, which contain the compounds of interest, are collected.

-

Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum.

-

Precipitation of Phenols: Pure hexane is added to the concentrated ethyl acetate extract to precipitate the total phenolic compounds. The resulting precipitate is washed, filtered, and collected. The total yield of phenolic compounds from the chloroform and ethyl acetate fractions is approximately 3.4% of the dry weight of the plant material[1].

Chromatographic Purification

-

Column Preparation: A chromatography column is packed with KSK silica gel as the stationary phase.

-

Sample Loading: The chloroform fraction containing this compound is loaded onto the silica gel column.

-

Elution: The column is eluted with a gradient of benzene-ethyl acetate mixtures, starting with a non-polar mixture and gradually increasing the polarity. The following gradient is suggested:

-

Benzene:Ethyl Acetate (50:1)

-

Benzene:Ethyl Acetate (40:1)

-

Benzene:Ethyl Acetate (30:1)

-

Benzene:Ethyl Acetate (20:1)

-

Benzene:Ethyl Acetate (10:1)

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Isolation: Fractions containing the pure compound are combined and the solvent is evaporated to yield isolated this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, HSQC, and HMBC)[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the isolation of this compound. It is important to note that specific yields can vary.

Table 2: Quantitative Parameters for this compound Isolation

| Parameter | Value/Range | Notes |

| Extraction | ||

| Starting Material | Dried, powdered roots of Rumex pamiricus | |

| Initial Extraction Solvent | Chloroform | |

| Secondary Extraction Solvent | 70% Aqueous Acetone | |

| Partitioning Solvent | Ethyl Acetate | |

| Precipitating Solvent | Hexane | |

| Yield of Total Phenols | ~3.4% of dry weight[1] | From combined chloroform and ethyl acetate fractions. |

| Chromatography | ||

| Stationary Phase | KSK Silica Gel | |

| Mobile Phase | Benzene-Ethyl Acetate Gradient | Ratios from 50:1 to 10:1[1]. |

| Final Yield of this compound | Not explicitly stated in the reference. | Requires experimental determination. |

Workflow and Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Rumex pamiricus.

Note: Signaling pathway diagrams are not applicable as this guide focuses on the chemical isolation of a natural product, not its biological mechanism of action.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and a detailed protocol for the isolation of this compound. The primary source identified is Rumex pamiricus, and the isolation procedure involves a systematic solvent extraction followed by column chromatography. The provided workflow and data tables offer a practical framework for researchers in the field of natural product chemistry and drug development. Further optimization of the outlined protocol may be necessary to achieve higher yields and purity depending on the specific experimental context.

References

The Fungal Forge: An In-depth Technical Guide to the Biosynthesis of 1-O-Methylemodin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal biosynthetic pathway of 1-O-Methylemodin, also known as physcion. This anthraquinone derivative, recognized for its potential as a plant-derived fungicide and its diverse pharmacological activities, is synthesized by a variety of fungi through a well-defined polyketide pathway.[1][2][3] This document details the enzymatic steps, genetic architecture, and experimental methodologies that have been pivotal in elucidating this complex process.

Core Biosynthetic Pathway: From Acetate to this compound

The biosynthesis of this compound in fungi is a multi-step process originating from primary metabolism. The pathway commences with the condensation of acetyl-CoA and malonyl-CoA units, characteristic of polyketide synthesis, and culminates in a specific methylation event.[4]

The key intermediate in this pathway is emodin, which undergoes O-methylation to yield this compound (physcion).[5][6] The core pathway can be summarized as follows:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide chain.[3]

-

Cyclization and Release: The nascent polyketide chain undergoes a series of cyclization reactions, directed by the product template (PT) domain of the PKS, to form the tricyclic aromatic precursor, atrochrysone carboxylic acid. This intermediate is then released from the PKS by the action of a metallo-β-lactamase-type thioesterase (MβL-TE).[5]

-

Decarboxylation: Atrochrysone carboxylic acid is subsequently decarboxylated to yield atrochrysone.

-

Further Modifications to Emodin: A series of enzymatic steps, including dehydration and oxidation, convert atrochrysone to the key intermediate, emodin.

-

Terminal Methylation: The final step is the regioselective methylation of the C6 hydroxyl group of emodin, catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), to produce this compound (physcion).[7][8]

Key Enzymes and Their Genetic Basis

Recent genomic and molecular biology studies have successfully identified and characterized the genes and enzymes responsible for this compound biosynthesis in several fungal species, most notably in the genus Aspergillus.

| Enzyme Class | Specific Enzyme Example | Gene | Organism | Function |

| Non-Reducing Polyketide Synthase (NR-PKS) | PhyG | phyG | Aspergillus chevalieri | Catalyzes the formation of the polyketide backbone and its initial cyclization.[9] |

| Metallo-β-lactamase-type Thioesterase (MβL-TE) | PhyF | phyF | Aspergillus chevalieri | Releases the cyclized polyketide from the PKS.[9] |

| O-Methyltransferase (OMT) | AcOMT | AcOMT | Aspergillus nidulans | Transfers a methyl group to the C6 hydroxyl of emodin.[7] |

| O-Methyltransferase (OMT) | PhyL | phyL | Aspergillus chevalieri | Catalyzes the stereoselective methylation of the C6 hydroxyl group of emodin.[8][9] |

The genes encoding these enzymes are often found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The "Phy" cluster in Aspergillus chevalieri is a prime example, containing the necessary genes for the production of physcion.[9][10]

Quantitative Data on this compound (Physcion) Production

Metabolic engineering efforts have significantly improved the yields of this compound in various fungal hosts. The following table summarizes some of the reported production titers.

| Fungal Strain | Genetic Modification/Fermentation Condition | Titer (mg/L) | Reference |

| Aspergillus nidulans | Heterologous expression of AcOMT and enhancement of SAM supply in shake-flask fermentation. | 64.6 | [5][7] |

| Aspergillus chevalieri BYST01 | Optimized shake-flask fermentation with alkaline treatment. | 152.81 | [9] |

| Aspergillus chevalieri BYST01 | Optimized conditions in a 5-L bioreactor. | 85.2 | [11] |

| Aspergillus terreus | Engineered strain with overexpression of a screened OMT in fed-batch fermentation. | 6300 | [3][12] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are generalized methodologies for key experiments.

Fungal Culture and Metabolite Extraction

-

Inoculation and Culture: Fungal strains are typically grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate spores. A spore suspension is then used to inoculate a liquid fermentation medium. Fermentation is carried out in shake flasks or bioreactors under optimized conditions of temperature, pH, and agitation.[11]

-

Extraction: After a defined fermentation period, the culture broth is harvested. The secondary metabolites are extracted from the broth using an organic solvent like ethyl acetate or methylethylketone. The mycelium can also be homogenized and extracted separately. The organic extract is then dried and redissolved in a suitable solvent for analysis.[13][14]

Heterologous Expression and Gene Knockout

-

Vector Construction: The gene of interest (e.g., for an OMT) is amplified by PCR and cloned into a fungal expression vector under the control of a suitable promoter.

-

Fungal Transformation: The expression vector is introduced into a host fungal strain, such as Aspergillus oryzae or a modified strain of Aspergillus nidulans, using techniques like protoplast transformation.

-

Gene Knockout: To confirm the function of a gene, a deletion cassette (e.g., a hygromycin resistance gene) is constructed with flanking regions homologous to the target gene. This cassette is then introduced into the fungus to replace the native gene via homologous recombination.[12]

In Vitro Enzymatic Assays

-

Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., an O-methyltransferase) is cloned into an E. coli expression vector. The protein is then overexpressed in E. coli and purified using affinity chromatography.

-

Enzyme Reaction: The purified enzyme is incubated with the substrate (e.g., emodin) and the necessary co-factors (e.g., S-adenosylmethionine for OMTs) in a suitable buffer.

-

Product Analysis: The reaction mixture is quenched and extracted with an organic solvent. The product formation is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Analytical Methods for Metabolite Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the primary method for quantifying this compound. A C18 column is typically used with a gradient of water and acetonitrile, both often containing a small amount of formic acid, as the mobile phase.[6][13]

-

Quantification: The concentration of this compound in the extracts is determined by comparing the peak area from the sample to a standard curve generated with a pure standard of the compound.[11]

Visualizing the Pathway and Experimental Logic

To further clarify the biosynthesis and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Caption: Fungal biosynthetic pathway of this compound (physcion).

Caption: Workflow for identifying and characterizing a this compound O-methyltransferase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microbial production of the plant-derived fungicide physcion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Production of the antifungal biopesticide physcion through the combination of microbial fermentation and chemical post-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mining an O-methyltransferase for de novo biosynthesis of physcion in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of Physcion and Identification of an O-Methyltransferase with C6-OH Selectivity in Aspergillus chevalieri BYST01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. peerj.com [peerj.com]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-O-Methylemodin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-O-Methylemodin, a naturally occurring anthraquinone, has emerged as a molecule of interest within the scientific community. This technical guide provides an in-depth overview of its discovery, historical context, and key experimental data. While the initial discovery of this compound is not definitively documented in a singular seminal publication, its isolation has been reported from medicinal plants, notably from the Rumex genus, which has a long history in traditional medicine. This document collates available quantitative data on its biological activities, details relevant experimental protocols for its study, and visualizes potential signaling pathways it may modulate, providing a foundational resource for researchers and drug development professionals.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of its parent compound, emodin, and the broader class of anthraquinones. Emodin has been a cornerstone of traditional Chinese medicine for centuries, extracted from various plants like rhubarb (Rheum species) and Japanese knotweed (Polygonum cuspidatum).[1] These plants have been used to treat a variety of ailments, suggesting a long empirical history of using compounds like emodin and its derivatives.

The specific discovery of this compound is more recent and is associated with phytochemical investigations of various plant species. Notably, its presence has been confirmed in Rumex pamiricus, a plant belonging to the Polygonaceae family.[2][3][4] The isolation of this compound from this and other natural sources is a result of advancements in chromatographic and spectroscopic techniques that allow for the separation and identification of individual chemical constituents from complex plant extracts. While a precise "first discovered" date is elusive in the current literature, its identification is a product of the ongoing scientific exploration of natural products for potential therapeutic agents.

Physicochemical Properties

This compound is chemically known as 1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione. Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 284.26 g/mol | --INVALID-LINK-- |

| CAS Number | 3775-08-4 | --INVALID-LINK-- |

Experimental Protocols

The isolation and characterization of this compound, like other natural anthraquinones, involve a series of well-established phytochemical techniques.

Extraction and Isolation

A generalizable protocol for the extraction and isolation of anthraquinones from plant material, adaptable for this compound from sources like Rumex pamiricus, is as follows:

-

Plant Material Preparation: The dried and powdered plant material (e.g., roots) is the starting point.

-

Extraction:

-

Soxhlet Extraction: The powdered plant material is subjected to continuous extraction with a solvent such as methanol or ethanol for several hours.

-

Maceration: The plant material is soaked in a solvent (e.g., chloroform, methanol, or ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.

-

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Anthraquinones are typically found in the ethyl acetate fraction.

-

Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate of increasing polarity) to separate individual compounds.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique can also be employed for the preparative separation of anthraquinones from crude extracts.

-

Structural Characterization

The elucidation of the structure of this compound relies on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the position of the methyl group.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system present in the anthraquinone skeleton.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Biological Activity and Quantitative Data

While extensive quantitative data for this compound is still emerging, preliminary studies and data from closely related compounds suggest potential anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

A study on the related compound, 1-O-methyl chrysophanol, demonstrated in vitro anti-inflammatory activity through the inhibition of protein denaturation. This assay is a recognized method for evaluating anti-inflammatory potential.

| Compound | Assay | IC₅₀ (µg/mL) | Source |

| 1-O-Methyl Chrysophanol | Inhibition of Protein Denaturation | 63.50 ± 2.19 | [5] |

It is plausible that this compound exhibits similar anti-inflammatory properties, a hypothesis that warrants further investigation.

Anticancer Activity

The parent compound, emodin, has shown cytotoxic activity against various cancer cell lines. While specific IC₅₀ values for this compound are not yet widely reported in publicly available literature, its structural similarity to emodin and other cytotoxic anthraquinones suggests it may also possess anticancer properties. Further screening against a panel of cancer cell lines is necessary to quantify its cytotoxic and antiproliferative effects.

Potential Signaling Pathway Modulation

Based on the known mechanisms of related anthraquinones like emodin, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Emodin has been shown to inhibit NF-κB activation. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Emodin has been shown to modulate this pathway. This compound may similarly interfere with MAPK signaling, contributing to potential anticancer effects.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Its dysregulation is common in cancer. Emodin has been reported to inhibit this pathway, and this compound may share this activity.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Future Directions

This compound presents a promising scaffold for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of its cytotoxic effects against a broad panel of cancer cell lines is required to determine its anticancer potential and to obtain robust IC₅₀ values.

-

In-depth Anti-inflammatory Studies: Further in vitro and in vivo studies are needed to confirm and quantify its anti-inflammatory properties and to elucidate the underlying mechanisms.

-

Mechanism of Action Studies: Detailed molecular studies, including western blotting, reporter gene assays, and kinase assays, are necessary to confirm its effects on the NF-κB, MAPK, PI3K/Akt, and other relevant signaling pathways.

-

Synthesis and Analogue Development: The development of an efficient synthetic route to this compound would facilitate its further study and allow for the creation of novel analogues with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are essential to understand its absorption, distribution, metabolism, excretion, and potential toxicity, which are critical for any future drug development efforts.

Conclusion

This compound is a natural product with a historical context rooted in traditional medicine through its parent compound, emodin. While its discovery is not pinpointed to a single event, its isolation from plants like Rumex pamiricus marks its entry into modern phytochemical research. The available data, though limited, suggests potential anti-inflammatory and anticancer activities. The experimental protocols for its study are well-established within the field of natural product chemistry. The hypothesized modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide future research into this promising natural compound.

References

- 1. Anthraquinones - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 1-O-Methylemodin (Physcion)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-O-Methylemodin, also known as Physcion, a naturally occurring anthraquinone with significant therapeutic potential. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and explores its interactions with key cellular signaling pathways.

Spectroscopic Data

The structural elucidation of this compound (Physcion) relies on a combination of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts in DMSO-d₆ and the prominent ions observed in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound (Physcion) in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.25 | s |

| H-4 | 7.60 | s |

| H-5 | 7.38 | d, J=1.2 Hz |

| H-7 | 7.10 | d, J=1.2 Hz |

| 6-CH₃ | 2.42 | s |

| 3-OCH₃ | 3.90 | s |

| 1-OH | 12.12 | s |

| 8-OH | 12.00 | s |

Table 2: ¹³C NMR Spectral Data of this compound (Physcion) in DMSO-d₆

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.2 |

| C-2 | 108.2 |

| C-3 | 166.5 |

| C-4 | 106.8 |

| C-4a | 135.4 |

| C-5 | 124.5 |

| C-6 | 121.3 |

| C-7 | 148.8 |

| C-8 | 161.7 |

| C-8a | 113.6 |

| C-9 | 190.5 |

| C-9a | 110.1 |

| C-10 | 181.8 |

| C-10a | 133.1 |

| 6-CH₃ | 21.9 |

| 3-OCH₃ | 56.1 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode was used to determine the mass-to-charge ratio (m/z) of this compound and its fragments.

Table 3: Mass Spectrometry Data for this compound (Physcion)

| Ion | m/z | Description |

| [M+H]⁺ | 285.07 | Protonated molecular ion |

| [M+Na]⁺ | 307.05 | Sodium adduct |

| [M+K]⁺ | 323.03 | Potassium adduct |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8278 Hz

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 24038 Hz

-

Temperature: 298 K

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).

Mass Spectrometry Protocol

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 10 µg/mL.

Instrumentation: ESI-MS analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.

ESI-MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-1000

Data Acquisition and Processing: Data was acquired in continuum mode. The instrument was calibrated using a sodium formate solution. The resulting spectra were processed using MassLynx software.

Signaling Pathway Interactions

This compound (Physcion) has been shown to modulate several key signaling pathways involved in cellular processes such as apoptosis, autophagy, and inflammation. The following diagrams illustrate the proposed mechanisms of action.

This technical guide provides foundational spectroscopic data and mechanistic insights for this compound (Physcion). This information is intended to support further research and development efforts in leveraging the therapeutic potential of this natural compound.

In Silico Prediction of 1-O-Methylemodin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted bioactivity of 1-O-Methylemodin (also known as Physcion or Parietin), with a focus on in silico methodologies. This compound is a naturally occurring anthraquinone derivative found in various medicinal herbs and has garnered attention for its potential therapeutic properties. This document outlines its known pharmacological effects, presents a framework for its computational analysis, and provides detailed protocols for in silico experimentation.

Introduction to this compound (Physcion)

This compound, or physcion, is an anthraquinone found in medicinal herbs. It is structurally related to emodin and is recognized for a range of biological activities.[1] Pre-clinical studies have highlighted its potential as an anti-inflammatory, anticancer, antimicrobial, and hepatoprotective agent.[2][3] These diverse effects are attributed to its interaction with multiple cell signaling pathways.[3][4] Given its therapeutic potential, in silico methods offer a powerful approach to further elucidate its mechanisms of action, predict its molecular targets, and evaluate its drug-like properties.

Known Bioactivities and Mechanisms of Action

Experimental studies have identified several key bioactivities of this compound. These findings provide a crucial foundation for designing and validating in silico predictive models.

Anticancer Activity

This compound exhibits anticancer properties across various cancer cell lines.[2][3] Its mechanisms are multifaceted, involving the induction of apoptosis and autophagy, as well as the suppression of metastasis.[2][5] A notable molecular target is 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose phosphate pathway that is often upregulated in cancer cells.[5]

Table 1: Summary of Anticancer Activity of this compound (Physcion)

| Cell Line | Cancer Type | Effect | IC50 Value | Reference |

| CNE2 | Nasopharyngeal Carcinoma | Induces apoptosis and autophagy | 10 or 20 μM (48h) | [5] |

| - | - | Inhibition of 6PGD | 38.5 μM | [5] |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are well-documented.[2][3] It has been shown to inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Table 2: Summary of Anti-inflammatory Activity of this compound (Physcion)

| Model | Effect | Concentration/Dosage | Reference |

| SH-SY5Y cells (OGD/R-induced) | Attenuates neuronal damage and inflammation | 10-40 μM (24h) | [5] |

| Ischemia-reperfusion-induced SD rat model | Exerts neuroprotective effects by inhibiting the TLR4/NF-κB signaling pathway | 20 or 40 mg/kg (p.o., daily for 7 days) | [5] |

In Silico Workflow for Bioactivity Prediction

A systematic in silico approach can be employed to predict the bioactivity of this compound, identify its molecular targets, and assess its pharmacokinetic profile. The following workflow outlines the key steps in this process.

Caption: A comprehensive workflow for the in silico prediction of this compound bioactivity.

Experimental Protocols for In Silico Analysis

Detailed methodologies are crucial for reproducible in silico research. The following protocols describe the key steps in the computational workflow.

Protocol for Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 10638).

-

Optimize the ligand geometry using a force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Protein Preparation:

-

Select a target protein based on target prediction results (e.g., NF-κB p65 subunit, 6PGD).

-

Download the crystal structure from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges.

-

-

Docking Simulation:

-

Define the binding site (active site) on the target protein.

-

Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding conformation and affinity of this compound to the target.

-

Analyze the docking poses and scoring functions to identify the most favorable binding mode.

-

Protocol for Molecular Dynamics (MD) Simulation

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a water box (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run the production MD simulation for a sufficient time (e.g., 100 ns) using software like GROMACS or AMBER.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex.

-

Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.

-

Protocol for ADMET Prediction

-

Input:

-

Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

-

-

Prediction:

-

Use web-based servers or standalone software (e.g., SwissADME, pkCSM) to predict various ADMET properties.

-

These properties include but are not limited to:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

-

Analysis:

-

Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

-

Predicted Signaling Pathways

Based on its known anti-inflammatory and anticancer activities, this compound is predicted to modulate key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is known to inhibit this pathway, likely by preventing the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

The anticancer effects of this compound likely involve the induction of apoptosis. This could occur through the intrinsic pathway, initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Caption: Predicted induction of the intrinsic apoptosis pathway by this compound.

Conclusion

In silico prediction serves as a powerful and cost-effective strategy to explore the bioactivity of natural compounds like this compound. The integration of target prediction, molecular docking, molecular dynamics simulations, and ADMET analysis can provide deep insights into its mechanisms of action and therapeutic potential. The workflows and protocols outlined in this guide offer a robust framework for researchers to further investigate this compound and accelerate its development as a potential therapeutic agent. Future experimental validation of these in silico findings will be crucial to confirm its predicted bioactivities and advance its clinical translation.

References

- 1. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthr...: Ingenta Connect [ingentaconnect.com]

- 4. (PDF) Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities (2021) | Muhammad Ajmal Shah | 29 Citations [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

Physicochemical Properties of 1-O-Methylemodin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Methylemodin, a naturally occurring anthraquinone derivative, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its physicochemical properties is fundamental for its development as a drug candidate, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. While experimental data for some properties remain elusive, this document presents computed data and outlines detailed experimental protocols for their determination. Furthermore, based on the well-documented biological activities of its parent compound, emodin, this guide explores the potential signaling pathways that this compound may modulate, offering a roadmap for future research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is a critical first step in the drug development pipeline. These properties dictate a molecule's behavior in various biological and chemical environments.

Identity and Structure

-

IUPAC Name: 1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione[1]

-

Synonyms: 1-O-Methyl Emodin, 3-Hydroxy-1-methoxy-8-methylanthraquinone, Physcion[1]

-

CAS Number: 521-61-9

-

Chemical Formula: C₁₆H₁₂O₅[1]

-

Molecular Weight: 284.26 g/mol [1]

Quantitative Physicochemical Data

Precise quantitative data on the physicochemical properties of this compound are essential for computational modeling and predictive studies in drug design and development. The following table summarizes the available computed and experimental data.

| Property | Value | Data Type | Source |

| Molecular Weight | 284.26 g/mol | Computed | --INVALID-LINK--[1] |

| Melting Point | 205-207 °C | Experimental | [Various Suppliers] |

| Boiling Point | Not available | - | - |

| Solubility | Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water. | Qualitative | [Various Suppliers] |

| pKa | Not available | - | - |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acidic functional groups (in this case, the phenolic hydroxyl groups) are ionized. This corresponds to the midpoint of the buffer region in the titration curve.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the well-studied biological activities of its parent compound, emodin, provide valuable insights into its potential mechanisms of action. Emodin is known to possess anti-inflammatory and anti-cancer properties by modulating several key signaling cascades. It is plausible that this compound shares some of these activities.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Emodin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

PI3K/Akt Signaling Pathway (Anticancer)

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Emodin has been reported to suppress this pathway, leading to apoptosis in cancer cells.

MAPK Signaling Pathway (Anticancer & Anti-inflammatory)

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation, proliferation, and apoptosis. Emodin has been shown to modulate MAPK signaling, contributing to its therapeutic effects.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties of this compound. While there are gaps in the experimental data, the provided protocols offer a clear path for their determination. The exploration of potential signaling pathways, based on the activity of the parent compound emodin, provides a strong foundation for future pharmacological investigations. Further research to confirm these properties and elucidate the specific molecular mechanisms of this compound is crucial for unlocking its full therapeutic potential.

References

A Comprehensive Technical Guide to the Solubility of 1-O-Methylemodin (Physcion) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-O-Methylemodin, an anthraquinone also known as physcion, in various organic solvents. This information is critical for researchers in drug discovery and development, as solubility is a key physicochemical property that influences formulation, bioavailability, and efficacy. This document compiles available quantitative and qualitative data, outlines standard experimental protocols for solubility determination, and provides visual workflows to guide experimental design.

Core Topic: Solubility Profile of this compound

This compound (Physcion) is a naturally occurring anthraquinone derivative found in several plant species. Its pharmacological potential, including anti-inflammatory, anti-cancer, and anti-fungal properties, has garnered significant scientific interest. Understanding its solubility in a range of organic solvents is fundamental for experimental work, including extraction, purification, and formulation of potential therapeutics.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 1.42 mg/mL[1] | With ultrasonic and warming |

| 3.33 mg/mL[2] | With ultrasonic, warming, pH adjusted to 9 with NaOH, and heated to 60°C | |||

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 2.5 mg/mL[2] | With ultrasonic, warming, and heated to 60°C |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1 mg/mL[2] | With ultrasonic |

| Ethanol | C₂H₅OH | 46.07 | < 1 mg/mL (insoluble)[2] | Not specified |

| Chloroform | CHCl₃ | 119.38 | Soluble (Slightly, Heated)[] | Not specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble (Slightly, Heated)[] | Not specified |

| Acetone | C₃H₆O | 58.08 | Soluble[4] | Not specified |

| Benzene | C₆H₆ | 78.11 | Soluble[5] | Not specified |

| Methanol | CH₃OH | 32.04 | Qualitatively Soluble | Not specified |

Note: The solubility of the parent compound, anthraquinone, is reported as soluble in hot organic solvents like acetone and benzene.[4][6][7][8] This suggests that this compound, as a derivative, is likely to exhibit some solubility in these solvents, though specific quantitative data is lacking.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

The Shake-Flask Method

This method involves saturating a solvent with a solute by allowing the mixture to equilibrate over a period of time. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (physcion) powder

-

Selected organic solvents (high purity)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. The filtration step is crucial to avoid overestimation of solubility.

-

Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or g/100mL.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in solubility studies, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anthraquinone - Wikipedia [en.wikipedia.org]

- 7. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 8. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-O-Methylemodin

A Note to the Reader: Information specifically detailing the therapeutic targets and mechanisms of 1-O-Methylemodin is limited in publicly available scientific literature. The majority of research has focused on its parent compound, emodin. Therefore, this guide will primarily summarize the extensive data available for emodin, which may serve as a foundational reference for investigating this compound. Researchers should be aware that the methylation at the 1-O position could significantly alter the pharmacokinetic and pharmacodynamic properties, and the information presented here for emodin may not be directly extrapolated to this compound.

Introduction to Emodin and its Derivatives

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum), Polygonum cuspidatum, and Aloe vera.[1][2] It has garnered significant attention for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[3][4][5] this compound is a methyl ether derivative of emodin. While specific studies on this compound are scarce, research on similar methylated anthraquinones, such as 1-O-methyl chrysophanol, suggests that methylation can influence biological activity.

Potential Therapeutic Areas and Molecular Targets of Emodin

Emodin has been investigated for its therapeutic potential in a multitude of diseases, targeting a variety of signaling pathways and molecular players.

Anti-Cancer Activity

Emodin exhibits anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][2]

Key Molecular Targets in Cancer:

-

Tyrosine Kinases: Emodin is known to be a tyrosine kinase inhibitor.[4]

-

HER2 (Human Epidermal Growth Factor Receptor 2): Emodin can sensitize cancer cells overexpressing HER2 to chemotherapeutic drugs.[2]

-

PI3K/Akt/mTOR Pathway: This crucial signaling pathway for cell growth and survival is a significant target of emodin.[2]

-

Wnt/β-catenin Pathway: Emodin has been shown to suppress this pathway, which is often dysregulated in cancer.[2]

-

NF-κB (Nuclear Factor kappa B): A key regulator of inflammation and cell survival, NF-κB is a target for the anti-cancer and anti-inflammatory effects of emodin.[6]

-

MTH1 (MutT Homolog 1): Emodin has been identified as an inhibitor of MTH1, a protein that prevents the incorporation of oxidized nucleotides into DNA, thereby promoting cancer cell death.[7]

-

Apoptosis-related proteins: Emodin modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

Quantitative Data on Emodin's Anti-Cancer Activity:

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| RPMI8226 | Multiple Myeloma | XTT assay | 50 µmol/L significantly reduces viability | [8] |

| IM-9 | Multiple Myeloma | Trypan blue exclusion | 50 µmol/L inhibits growth | [8] |

| U266 | Multiple Myeloma | Trypan blue exclusion | 50 µmol/L inhibits growth | [8] |

| MCF-7 | Breast Cancer | Not specified | 50 µmol/L induces apoptosis | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [1] |

Signaling Pathway for Emodin's Anti-Cancer Action (MTH1 Inhibition)

Caption: Emodin inhibits MTH1, leading to increased DNA damage and apoptosis in cancer cells.

Anti-Inflammatory Activity

Emodin demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][9]

Key Molecular Targets in Inflammation:

-

NF-κB Pathway: Emodin inhibits the activation of NF-κB, a central regulator of inflammatory gene expression.[6]

-

COX-2 (Cyclooxygenase-2): Emodin can reduce the expression of COX-2, an enzyme involved in the production of prostaglandins.[3]

-

Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α): Emodin has been shown to decrease the expression of these key inflammatory signaling molecules.[3][6]

-

NLRP3 Inflammasome: Emodin can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[5]

-

SIRT1/PGC-1α Pathway: Emodin may exert its anti-inflammatory effects by activating this pathway.[5]

Experimental Models of Inflammation:

-

LPS-stimulated Macrophages: A common in vitro model to study inflammation where emodin has been shown to reduce inflammatory responses.[3]

-

Carrageenan-induced Paw Edema in Mice: An in vivo model where emodin has demonstrated anti-inflammatory effects.[9]

-

Experimental Autoimmune Encephalomyelitis (EAE) in Rats: A model for multiple sclerosis where emodin has been shown to attenuate inflammation and demyelination.[5]

Signaling Pathway for Emodin's Anti-Inflammatory Action (NF-κB)

Caption: Emodin inhibits the NF-κB pathway, reducing the expression of inflammatory genes.

Neuroprotective Effects

Emodin has shown promise in protecting neurons from damage in various models of neurological diseases.[10][11]

Key Molecular Targets in Neuroprotection:

-

ERK-1/2 Signaling Pathway: Emodin can activate this pathway, which is involved in cell survival and differentiation.[10]

-

Bcl-2 Family Proteins: Emodin can increase the expression of the anti-apoptotic protein Bcl-2.[10]

-

Caspase-3: Emodin can decrease the expression of this key executioner caspase in apoptosis.[10]

-

Reactive Oxygen Species (ROS): Emodin can reduce the generation of ROS, thereby mitigating oxidative stress.[10]

-

Glutamate Transporters (GLT-1): Emodin has been shown to upregulate the expression of GLT-1, which helps in clearing excess glutamate, a neurotoxin.[10]

Experimental Models of Neurodegeneration:

-

Oxygen-Glucose Deprivation (OGD) in PC12 cells: An in vitro model of ischemia where emodin has shown protective effects.[10]

-

Middle Cerebral Artery Occlusion (MCAO) in animals: An in vivo model of stroke where emodin has been shown to reduce infarct volume.[10]

-

Animal models of Alzheimer's disease: Emodin has been shown to have beneficial effects in these models.[11]

Experimental Workflow for Studying Neuroprotection

Caption: A typical experimental workflow for evaluating the neuroprotective effects of a compound like emodin.

Experimental Protocols for Key Experiments

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for assays commonly used to study the effects of compounds like emodin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., emodin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Models

Animal models are essential for evaluating the efficacy and safety of therapeutic compounds in a physiological context.

-

General Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

-

Model Induction: Induce the disease model (e.g., MCAO for stroke, injection of a carcinogen for cancer).

-

Compound Administration: Administer the test compound (e.g., emodin) via a specific route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

-

Monitoring: Monitor the animals for clinical signs, body weight, and other relevant parameters throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, immunohistochemistry, biochemical assays).

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

Conclusion and Future Directions

Emodin is a pleiotropic molecule with a diverse range of therapeutic targets, making it a promising candidate for the development of new drugs for various diseases. However, the specific therapeutic potential of its derivative, this compound, remains largely unexplored.

Future research on this compound should focus on:

-

Synthesis and Characterization: Developing efficient methods for the synthesis of this compound and thoroughly characterizing its physicochemical properties.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and how the methyl group affects its metabolic fate.

-

Comparative Biological Evaluation: Directly comparing the anti-cancer, anti-inflammatory, and neuroprotective activities of this compound with emodin to determine if the methylation enhances or alters its therapeutic effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

By systematically investigating these aspects, the scientific community can determine if this compound holds unique therapeutic advantages over its parent compound, emodin, and pave the way for its potential clinical development.

References

- 1. Progress on the mechanism of action of emodin against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The elucidation of the anti-inflammatory mechanism of EMO in rheumatoid arthritis through an integrative approach combining bioinformatics and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The distinct mechanisms of the antitumor activity of emodin in different types of cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emodin attenuates inflammation and demyelination in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Emodin in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC [jcancer.org]

- 8. researchgate.net [researchgate.net]

- 9. Emodin Reduces Inflammatory and Nociceptive Responses in Different Pain-and Inflammation-Induced Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Emodin against Ischemia/Reperfusion Injury through Activating ERK-1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective, Anti-Inflammatory and Antifibrillogenic Offerings by Emodin against Alzheimer’s Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 1-O-Methylemodin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 1-O-Methylemodin is limited in publicly available literature. This guide provides a comprehensive overview based on the reported cytotoxic activities of its parent compound, emodin, and other emodin derivatives. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational resource for designing and conducting preliminary cytotoxicity screenings of this compound.

Introduction

This compound is a derivative of emodin (1,3,8-trihydroxy-6-methylanthraquinone), a naturally occurring anthraquinone found in the roots and rhizomes of various plants, including Rheum palmatum. Emodin and its derivatives have garnered significant interest in oncological research due to their reported anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2] This technical guide outlines a framework for the preliminary in vitro cytotoxicity screening of this compound, detailing common experimental methodologies, presenting representative data from related compounds, and visualizing potential mechanisms of action.

Data Presentation: Cytotoxicity of Emodin and its Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of emodin and its derivatives against various cancer cell lines, as reported in the literature. This data provides a comparative baseline for assessing the potential cytotoxic potency of this compound.

Table 1: In Vitro Cytotoxicity of Emodin Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Emodin | HepG2 | Hepatocellular Carcinoma | 0.54 mM (as CC50) | [3] |

| 3-acetyl emodin | HepG2 | Hepatocellular Carcinoma | 0.42 mM (as CC50) | [3] |

| Emodin 35 (E35) | U266 | Multiple Myeloma | Dose-dependent inhibition | [1][4] |

| Emodin 35 (E35) | MM1s | Multiple Myeloma | Dose-dependent inhibition | [1][4] |

| Aloe-emodin | CCRF-CEM | Acute Lymphoblastic Leukemia | 9.872 | [2] |

| Aloe-emodin | CEM/ADR5000 | Multidrug-Resistant Leukemia | 12.85 | [2] |

| Aloe-emodin | HCT116(p53 +/+) | Colon Cancer | 16.47 | [2] |

| Aloe-emodin | U87.MG | Glioblastoma | 21.73 | [2] |

| Aloe-emodin | MDA-MB-231 | Breast Cancer | 22.3 | [2] |

| Emodin | CCRF-CEM | Acute Lymphoblastic Leukemia | >100 | [2] |

| Rhein | CCRF-CEM | Acute Lymphoblastic Leukemia | >100 | [2] |

| Physcion | CCRF-CEM | Acute Lymphoblastic Leukemia | 48.75 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the in vitro cytotoxicity screening of novel compounds.

Cell Viability and Cytotoxicity Assays

A fundamental step in cytotoxicity screening is to determine the effect of the compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[5]

3.1.1. MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method.[1][4]

3.2.1. Annexin V/PI Staining Protocol

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specific time period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

3.3.1. Cell Cycle Analysis Protocol

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for preliminary cytotoxicity screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Based on studies of emodin, a potential mechanism of cytotoxicity is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Potential Signaling Pathway: Cell Cycle Arrest

Emodin derivatives have been shown to induce cell cycle arrest, which can be a precursor to apoptosis.

Caption: Potential mechanism of this compound-induced cell cycle arrest.

References

The Natural Occurrence of 1-O-Methylemodin (Physcion) in the Plant and Fungal Kingdoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of 1-O-Methylemodin, also known as physcion. This anthraquinone derivative is a subject of growing interest within the scientific community due to its diverse pharmacological activities. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support ongoing research and development efforts.

Introduction to this compound (Physcion)

This compound, or physcion, is a naturally occurring anthraquinone, a class of aromatic organic compounds. It is an O-methylated derivative of emodin, a key intermediate in the biosynthesis of a wide array of secondary metabolites in both plants and fungi.[1][2] These compounds have garnered significant attention for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] Physcion itself is recognized as a promising plant-derived fungicide and a potential lead for pharmaceutical development.[1][5] Understanding its distribution in nature is a critical first step for its exploration and exploitation.

Natural Distribution

This compound is found in a variety of terrestrial organisms, most notably in higher plants and numerous species of fungi, including endophytic fungi that reside within plant tissues.[6][7]

Occurrence in Plants

In the plant kingdom, this compound is frequently isolated from species within the Polygonaceae and Fabaceae families.

-

Genus Rumex (Polygonaceae): Commonly known as docks or sorrels, several Rumex species are well-documented sources of anthraquinones, including this compound.[3][8] It has been specifically isolated from the underground parts of Rumex pamiricus.[9][10] The roots and rhizomes of these plants are often rich in these compounds.[11]

-

Genus Cassia (Fabaceae): The Cassia genus is another significant source of anthraquinones.[12][13] Physcion (this compound) has been identified in the stem and bark of various Cassia species.[12][14] These plants have a long history of use in traditional medicine, and their chemical constituents are a subject of ongoing pharmacological research.[15]

Occurrence in Fungi

Fungi, particularly filamentous fungi from the Ascomycota and Basidiomycota phyla, are prolific producers of emodin and its derivatives.[6]

-

Filamentous Fungi: Genera such as Aspergillus and Penicillium are known to synthesize physcion.[5] For instance, Aspergillus terreus and Aspergillus nidulans can produce physcion through microbial fermentation.[5] Penicillium restrictum, an endophytic fungus isolated from milk thistle (Silybum marianum), also produces a series of polyhydroxyanthraquinones including derivatives of emodin.[16][17]

-

Endophytic Fungi: There is growing evidence that endophytic fungi can produce bioactive compounds that were once thought to be exclusive to their host plants.[7][18] This symbiotic relationship can lead to the production of a diverse array of secondary metabolites, including this compound.[7][19] This highlights endophytic fungi as a potential alternative and sustainable source for producing valuable phytochemicals.[18]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the species, the specific plant or fungal part, and environmental conditions. The following table summarizes available quantitative data.

| Species Category | Genus/Species | Organism Part | Concentration / Yield | Reference |

| Plant | Rumex pamiricus | Underground Parts | Not specified | [9][10] |

| Plant | Rumex dentatus | Whole Plant | Use Value: 84.6% for joint pain | [20] |

| Plant | Cassia spp. | Stem & Bark | Not specified | [12] |